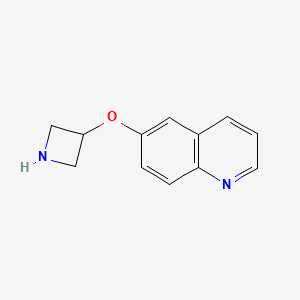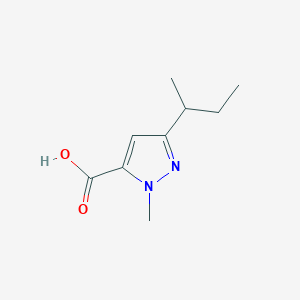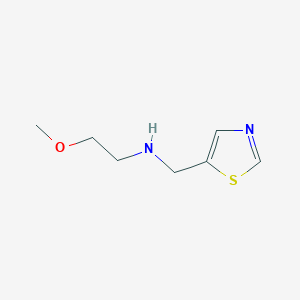
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine is a chemical compound with the molecular formula C7H13N2OS It is known for its unique structure, which includes a thiazole ring and a methoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 2-methoxyethanol with 1,3-thiazole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the methoxyethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Thiazole: A basic scaffold found in many biologically active compounds.
(2-Methoxyethyl)amine: A simpler analogue without the thiazole ring.
(1,3-Thiazol-5-ylmethyl)amine: Lacks the methoxyethyl group.
Uniqueness
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine is unique due to the combination of the thiazole ring and the methoxyethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H12N2OS |
|---|---|
分子量 |
172.25 g/mol |
IUPAC名 |
2-methoxy-N-(1,3-thiazol-5-ylmethyl)ethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-10-3-2-8-4-7-5-9-6-11-7/h5-6,8H,2-4H2,1H3 |
InChIキー |
DXNSGFQKBOQPSB-UHFFFAOYSA-N |
正規SMILES |
COCCNCC1=CN=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249562.png)
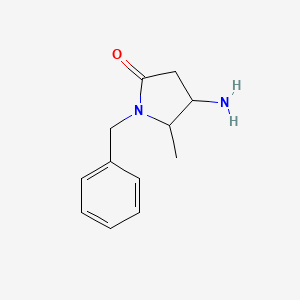
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B13249571.png)
amine](/img/structure/B13249576.png)
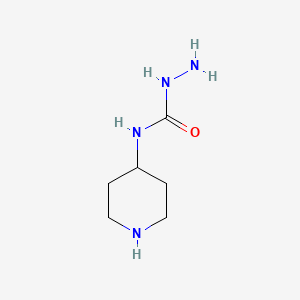
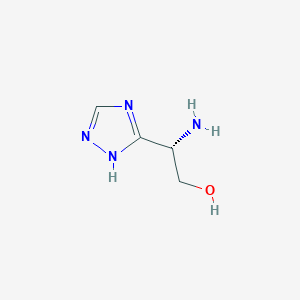
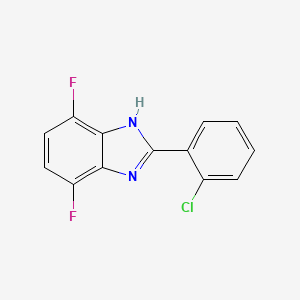


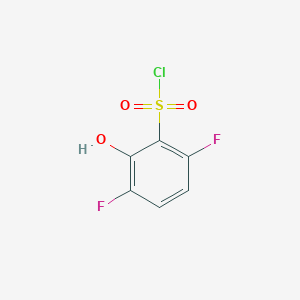
![{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B13249625.png)
